molecular formula C24H17N3O2S B2469941 (2E,4E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile CAS No. 866051-11-8

(2E,4E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Cat. No. B2469941
CAS RN: 866051-11-8
M. Wt: 411.48
InChI Key: MFAHJQIDRJEKBW-XICJKMHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a useful research compound. Its molecular formula is C24H17N3O2S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Potential in Inflammatory Skin Disease Treatment

Novel derivatives of α-lipoic acid, a potent antioxidant, have been synthesized, showing promising results as activators of peroxisome proliferator-activated receptor gamma (PPARγ). These derivatives demonstrated significant inhibition in the proliferation of human keratinocytes and suppression of interleukin-2 production by human peripheral lymphocytes, outperforming the antidiabetic thiazolidinedione, rosiglitazone. Notably, both oral and topical administration of these derivatives showed substantial anti-inflammatory effects in mouse models of allergic contact dermatitis. This suggests their potential effectiveness as oral and topical agents for treating inflammatory skin conditions such as contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).

Antiepileptic Properties

A series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives have been synthesized and evaluated for their antiepileptic activity. The study revealed that certain compounds significantly increased latency time compared to a negative control, suggesting their potential as antiepileptic agents. Molecular docking studies supported these findings, showing strong interactions with the active site of the gamma-aminobutyric acid (GABA)A receptor, especially for one of the compounds, indicating it could be further investigated for antiepileptic properties (Asadollahi et al., 2019).

properties

IUPAC Name

(2E,4E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c25-15-18(10-6-9-17-7-2-1-3-8-17)22-26-19(16-30-22)13-14-27-23(28)20-11-4-5-12-21(20)24(27)29/h1-12,16H,13-14H2/b9-6+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAHJQIDRJEKBW-XICJKMHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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